(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol
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Overview
Description
Preparation Methods
The synthesis of (5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with brominating agents. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide (NBS) to facilitate the bromination process .
Chemical Reactions Analysis
(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Scientific Research Applications
(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cell signaling pathways related to cell proliferation, growth, and survival . By inhibiting PI3Ks, this compound can modulate various cellular processes and exert its biological effects .
Comparison with Similar Compounds
(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyridine: Lacks the bromine and hydroxymethyl groups, making it less reactive in certain chemical reactions.
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: Similar in structure but with different functional groups, leading to distinct biological activities.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(5-bromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-4,12H,5H2 |
InChI Key |
RJSQTSJVQBAZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)C=C1Br |
Origin of Product |
United States |
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